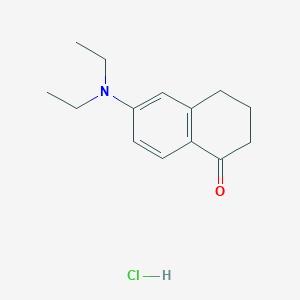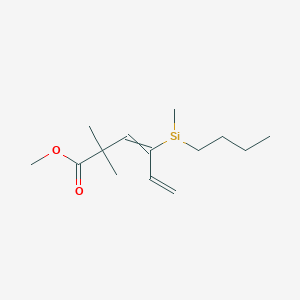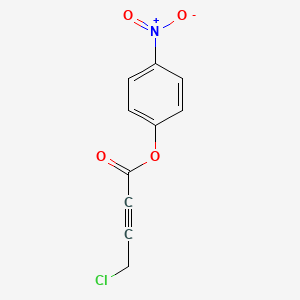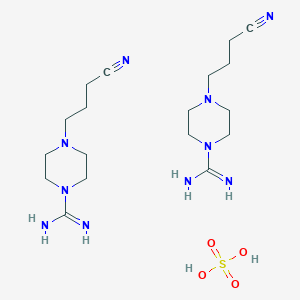
4-(3-Cyanopropyl)piperazine-1-carboximidamide;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Cyanopropyl)piperazine-1-carboximidamide;sulfuric acid is a chemical compound with the molecular formula C9H18N4O4S It is known for its unique structure, which includes a piperazine ring substituted with a cyanopropyl group and a carboximidamide group, combined with sulfuric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanopropyl)piperazine-1-carboximidamide typically involves the reaction of piperazine with 3-cyanopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Cyanopropyl)piperazine-1-carboximidamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is then treated with sulfuric acid to form the desired compound.
化学反应分析
Types of Reactions
4-(3-Cyanopropyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
科学研究应用
4-(3-Cyanopropyl)piperazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-(3-Cyanopropyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-(3-Cyanopropyl)piperazine-1-carboximidamide can be compared with other similar compounds, such as:
4-(3-Cyanopropyl)piperazine-1-carboxamidine: Similar structure but lacks the sulfuric acid component.
4-(4-Methoxyphenyl)piperazine-1-carboximidamide: Contains a methoxyphenyl group instead of a cyanopropyl group.
Piperazine derivatives: Various piperazine-based compounds with different substituents and functional groups.
属性
CAS 编号 |
90441-43-3 |
|---|---|
分子式 |
C18H36N10O4S |
分子量 |
488.6 g/mol |
IUPAC 名称 |
4-(3-cyanopropyl)piperazine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C9H17N5.H2O4S/c2*10-3-1-2-4-13-5-7-14(8-6-13)9(11)12;1-5(2,3)4/h2*1-2,4-8H2,(H3,11,12);(H2,1,2,3,4) |
InChI 键 |
YGJNDMHFCZVKHH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCC#N)C(=N)N.C1CN(CCN1CCCC#N)C(=N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


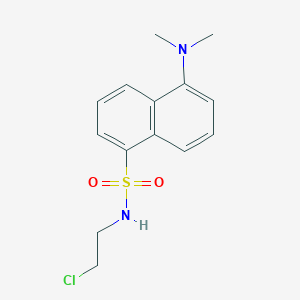
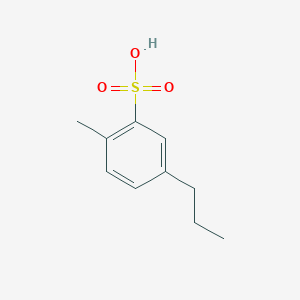
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)

![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
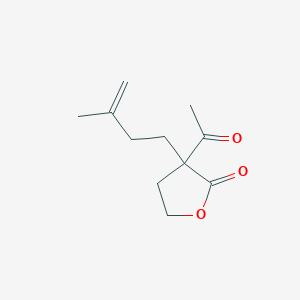
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
